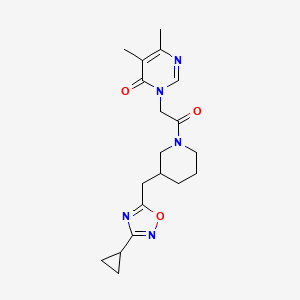

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

This compound features a pyrimidin-4(3H)-one core substituted at the 3-position with a 2-(piperidin-1-yl)-2-oxoethyl group. The piperidine ring is further modified at the 3-position with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 5- and 6-positions of the pyrimidinone core are methylated, likely enhancing metabolic stability and lipophilicity. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributes to binding affinity and resistance to enzymatic degradation . The cyclopropyl group on the oxadiazole may reduce steric hindrance and improve pharmacokinetic (PK) properties compared to bulkier substituents .

Propriétés

IUPAC Name |

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-12-13(2)20-11-24(19(12)26)10-17(25)23-7-3-4-14(9-23)8-16-21-18(22-27-16)15-5-6-15/h11,14-15H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSVUGXEMMKPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one represents a complex structure with potential biological activities. This compound integrates a pyrimidine ring, a piperidine moiety, and an oxadiazole component, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Structure and Properties

The molecular structure of the compound can be broken down into three primary components:

- Pyrimidine ring - Contributes to the biological activity through its ability to interact with various biological targets.

- Piperidine moiety - Known for its role in enhancing the lipophilicity and membrane permeability of compounds.

- Oxadiazole ring - Associated with antimicrobial and anticancer activities.

The compound's IUPAC name reflects its complex nature, highlighting the various functional groups that contribute to its biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The presence of the oxadiazole group is crucial for enhancing the lipophilicity of these compounds, facilitating their penetration through cell membranes.

| Compound | Activity | Target Organism | IC50 (µM) |

|---|---|---|---|

| 5d | Antibacterial | Bacillus thuringiensis | 10.1 |

| 5c | Antibacterial | Bacillus cereus | 18.78 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation across various lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells . Notably, some derivatives exhibited IC50 values lower than established chemotherapeutic agents like 5-Fluorouracil.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HUH7 | 5d | 10.1 |

| HCT116 | 5g | 18.78 |

| MCF7 | 5c | Moderate |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For example, compounds containing the oxadiazole ring have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, showcasing their potential as new antibiotic agents .

- Case Study on Anticancer Properties : Research focusing on oxadiazole-based compounds revealed significant cytotoxic effects against liver carcinoma cells (HUH7), with some derivatives outperforming conventional therapies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone Cores

Compound 4i/4j (): These derivatives incorporate coumarin and tetrazole groups instead of the oxadiazole-piperidine moiety. No PK data are reported, but the tetrazole’s acidity (pKa ~4.9) could limit blood-brain barrier penetration .

Compounds 3b/3c/3h (): These pyrimidinone derivatives feature acrylamide and piperazine substituents. The acrylamide group (e.g., in 3b) enables covalent binding to cysteine residues, a mechanism absent in the target compound. In contrast, the target compound’s piperidine moiety (pKa ~10.6) may offer a better balance of solubility and safety .

Oxadiazole-Containing Analogues

BI 665915 ():

A FLAP inhibitor with a 1,2,4-oxadiazole ring linked to a pyrimidine core. It demonstrates IC50 <10 nM in FLAP binding and <100 nM in whole-blood LTB4 inhibition. The cyclopropyl group in BI 665915 aligns with the target compound’s cyclopropyl substitution, which may reduce oxidative metabolism. Both compounds exhibit low cytochrome P450 3A4 inhibition, minimizing drug-drug interaction risks .

ZINC45894167 (): A pyridazin-3(2H)-one derivative with a 1,2,4-oxadiazole substituent. The absence of a piperidine linker in ZINC45894167 may limit its ability to access hydrophobic binding pockets .

Key Data Table

Research Findings and Implications

- Role of Oxadiazole: The 1,2,4-oxadiazole ring in both the target compound and BI 665915 enhances binding affinity through dipole interactions and hydrogen bonding. Its metabolic stability is superior to ester-based analogues .

- Cyclopropyl Substitution: The cyclopropyl group minimizes steric clash in hydrophobic pockets, as seen in BI 665915’s optimized DMPK profile. This feature likely benefits the target compound’s oral bioavailability .

- Piperidine vs. Piperazine: The target compound’s piperidine linker may offer better CNS penetration than piperazine-containing analogues (e.g., 3b/3c), which are more polar and prone to efflux .

- Core Flexibility: Pyrimidinone’s non-planar structure (vs. pyridazinone in ZINC45894167) allows conformational adaptation to diverse targets, such as kinases or FLAP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.